4-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)thiomorpholine
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Overview
Description
4-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)thiomorpholine is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, an oxadiazole ring, a benzofuran moiety, and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)thiomorpholine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Synthesis of the Benzofuran Moiety: This involves the cyclization of a phenol derivative with an appropriate aldehyde or ketone.
Thiomorpholine Ring Formation: This step involves the reaction of a suitable amine with a sulfur-containing reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)thiomorpholine can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)thiomorpholine has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activities.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)thiomorpholine is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. The oxadiazole ring and benzofuran moiety may play a role in binding to specific enzymes or receptors, while the sulfonyl and thiomorpholine groups could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound shares the methoxyphenyl group and has a triazole ring instead of an oxadiazole ring.
N-{4-[2-(4-Methoxyphenyl)-1H-Benzimidazole-1-Sulfonyl] Phenyl} Acetamide: This compound has a benzimidazole ring and a sulfonyl group similar to the target compound.
Uniqueness
The uniqueness of 4-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)thiomorpholine lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity. The presence of the oxadiazole ring, benzofuran moiety, and thiomorpholine ring in a single molecule is relatively rare and could lead to novel applications in various fields.
Properties
Molecular Formula |
C22H21N3O5S2 |
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Molecular Weight |
471.6 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-(3-methyl-5-thiomorpholin-4-ylsulfonyl-1-benzofuran-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H21N3O5S2/c1-14-18-13-17(32(26,27)25-9-11-31-12-10-25)7-8-19(18)29-20(14)22-23-21(24-30-22)15-3-5-16(28-2)6-4-15/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
WKDYQPKKKPEACI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCSCC3)C4=NC(=NO4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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